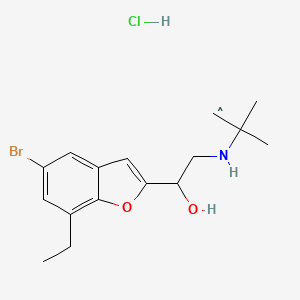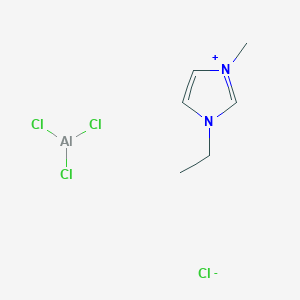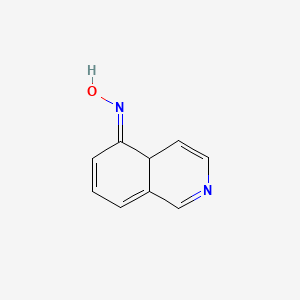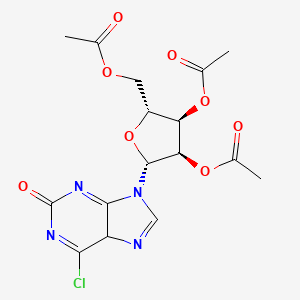
8-methyl-8aH-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-8aH-isoquinolin-1-one is a nitrogen-containing heterocyclic compound. Isoquinolones, including this compound, are known for their versatile biological and physiological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolones, including 8-methyl-8aH-isoquinolin-1-one, can be achieved through several methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This method often employs transition-metal catalysts such as palladium or rhodium to facilitate the reaction . Another method involves the use of dilithiated N-propenyl-ortho-toluamides or dilithiated 2-methyl-N-aryl-benzamides as intermediates .
Industrial Production Methods: Industrial production of isoquinolones typically involves large-scale synthesis using efficient catalytic systems. The use of transition-metal catalysts, such as palladium or rhodium, is common in industrial settings due to their ability to facilitate high-yield reactions under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 8-methyl-8aH-isoquinolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition-metal catalysts (e.g., palladium, rhodium), oxidizing agents, and reducing agents. The reaction conditions often involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield isoquinolone derivatives with additional functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
8-methyl-8aH-isoquinolin-1-one has numerous applications in scientific research. In chemistry, it serves as a valuable building block for synthesizing more complex molecules. In biology and medicine, isoquinolones are studied for their potential therapeutic properties, including anti-cancer, anti-malarial, and anti-inflammatory activities . Additionally, these compounds are used in the development of dyes and other industrial products .
Mechanism of Action
The mechanism of action of 8-methyl-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 8-methyl-8aH-isoquinolin-1-one include other isoquinolones and quinolines. These compounds share a similar nitrogen-containing heterocyclic structure but may differ in their specific functional groups and substituents .
Uniqueness: this compound is unique due to its specific methyl substitution at the 8-position, which can influence its chemical reactivity and biological activity. This substitution may enhance the compound’s stability and selectivity in certain reactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
8-methyl-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-11-10(12)9(7)8/h2-6,9H,1H3 |
InChI Key |
QOWCWPQRCYETOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=CC=NC(=O)C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)



![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)






![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)


